molecular formula C25H26N2O4S B442552 Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(3-phenylpropanamido)thiophene-3-carboxylate

Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(3-phenylpropanamido)thiophene-3-carboxylate

Cat. No.: B442552
M. Wt: 450.6g/mol
InChI Key: TVLWKXZIALXACK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(3-phenylpropanamido)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl ester group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(3-phenylpropanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of Functional Groups:

    Coupling Reactions: The final steps often involve coupling reactions to attach the phenylpropanoyl and toluidinocarbonyl groups to the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the phenylpropanoyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(3-phenylpropanamido)thiophene-3-carboxylate is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(3-phenylpropanamido)thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate
  • Ethyl 4-methyl-2-{[(2-phenylethyl)amino]-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate

Uniqueness

Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(3-phenylpropanamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups and the thiophene ring. This structure provides distinct chemical properties and reactivity patterns that differentiate it from similar compounds.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6g/mol

IUPAC Name

ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-(3-phenylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C25H26N2O4S/c1-4-31-25(30)21-17(3)22(23(29)26-19-13-9-8-10-16(19)2)32-24(21)27-20(28)15-14-18-11-6-5-7-12-18/h5-13H,4,14-15H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

TVLWKXZIALXACK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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